

Molecular structure of 1-Chloro-2,4-dimethylpentane

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1-Chloro-2,4-dimethylpentane

Cat. No.: B13195033

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure of 1-Chloro-2,4-dimethylpentane

This guide provides a comprehensive exploration of the molecular structure of **1-Chloro-2,4-dimethylpentane**, tailored for researchers, scientists, and professionals in drug development. Our focus is on the intricate details of its three-dimensional architecture, stereochemical properties, and the analytical methodologies required for its definitive characterization. We will delve into the causality behind its structural features, offering insights grounded in established chemical principles.

Core Molecular Identity and Composition

1-Chloro-2,4-dimethylpentane is a halogenated alkane, a class of compounds with significant utility in organic synthesis and as intermediates in the production of various chemical products. Its fundamental identity is defined by its specific arrangement of atoms and the covalent bonds connecting them.

The compound's IUPAC name, **1-chloro-2,4-dimethylpentane**, precisely describes its structure: a five-carbon pentane chain with a chlorine atom on the first carbon (C1), and methyl groups on the second (C2) and fourth (C4) carbons.^[1]

Identifier	Value	Source
IUPAC Name	1-chloro-2,4-dimethylpentane	[1]
Molecular Formula	C ₇ H ₁₅ Cl	[1]
Molecular Weight	134.65 g/mol	[1]
CAS Number	128399-45-1	[1]
Canonical SMILES	CC(C)CC(C)CCl	[1]

Stereochemistry: The Chiral Nature of 1-Chloro-2,4-dimethylpentane

A critical feature of **1-Chloro-2,4-dimethylpentane**'s molecular structure is its chirality. The carbon atom at the C2 position is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a chloromethyl group (-CH₂Cl), a methyl group (-CH₃), and an isobutyl group (-CH₂CH(CH₃)₂).

This asymmetry means the molecule is not superimposable on its mirror image, leading to the existence of two distinct stereoisomers known as enantiomers.[2] These are designated as **(R)-1-Chloro-2,4-dimethylpentane** and **(S)-1-Chloro-2,4-dimethylpentane**. Enantiomers share identical physical properties (e.g., boiling point, density) but differ in their interaction with plane-polarized light and other chiral molecules, a crucial consideration in pharmacology and drug development.

Caption: Enantiomers of **1-Chloro-2,4-dimethylpentane**.

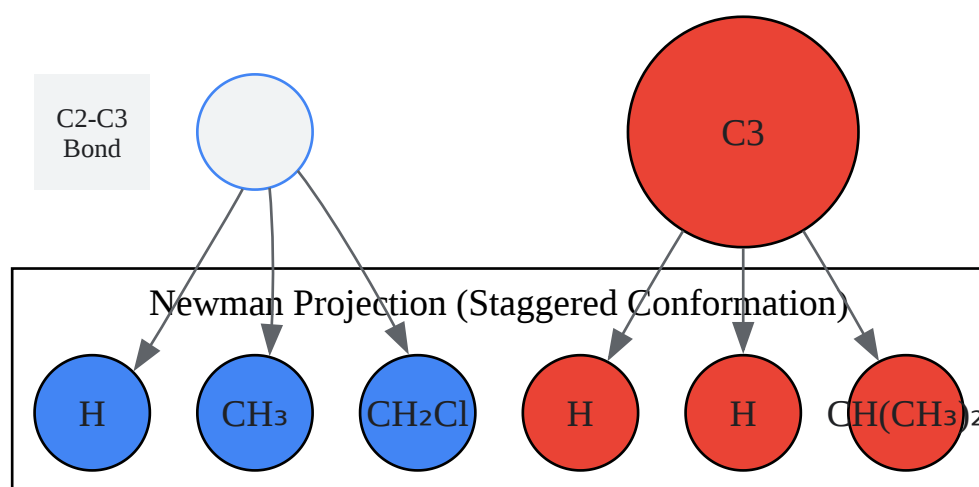
Conformational Analysis and Spatial Arrangement

The three-dimensional shape of **1-Chloro-2,4-dimethylpentane** is not static. Rotation around its single carbon-carbon bonds gives rise to various spatial arrangements called conformations. The principles of conformational analysis help predict the most stable, and therefore most populated, conformation.[3]

The stability of these conformers is primarily dictated by steric hindrance—repulsive interactions that occur when atoms or groups are forced too close together. The most stable

conformations are typically staggered, which minimizes these repulsive forces, while the least stable are eclipsed.[3][4]

For **1-Chloro-2,4-dimethylpentane**, the most significant rotational barrier to consider is around the C2-C3 bond. The most stable conformation will arrange the largest groups—the chloromethyl group, the C2-methyl group, and the isobutyl group—to be as far apart as possible (anti-periplanar or gauche with minimal interaction). The least stable conformation would involve the eclipsing of these large groups.



[Click to download full resolution via product page](#)

Caption: Newman projection of a stable staggered conformation.

Spectroscopic Signature for Structural Verification

A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation of **1-Chloro-2,4-dimethylpentane**. The molecule's asymmetry is a key factor in interpreting its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the chiral center at C2 and the lack of internal symmetry, all seven carbon atoms and all sets of protons are chemically non-equivalent. Therefore, the molecule is expected to exhibit seven unique signals in both its ¹H NMR and ¹³C NMR spectra.[5]

Predicted ¹H NMR Signals:

Proton Environment	Predicted Chem. Shift (ppm)	Splitting Pattern	Integration
-CH(CH ₃) ₂ (2 x CH ₃)	~0.9	Doublet	6H
-CH(CH ₃) ₂	~1.8	Multiplet	1H
-CH ₂ - (C3)	~1.2 - 1.6	Multiplet	2H
-CH(CH ₃)- (C2)	~2.0	Multiplet	1H
-CH(CH ₃)- (C2)	~1.0	Doublet	3H
-CH ₂ Cl (C1)	~3.5	Multiplet	2H

Predicted ¹³C NMR Signals: The spectrum should show seven distinct signals, one for each carbon atom in the structure. The carbon attached to the chlorine (C1) would be the most downfield-shifted among the sp³ carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

- C-H stretching (alkane): 2850-3000 cm⁻¹
- C-H bending (alkane): 1350-1480 cm⁻¹
- C-Cl stretching: 600-800 cm⁻¹ (This is often a weak and broad signal)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

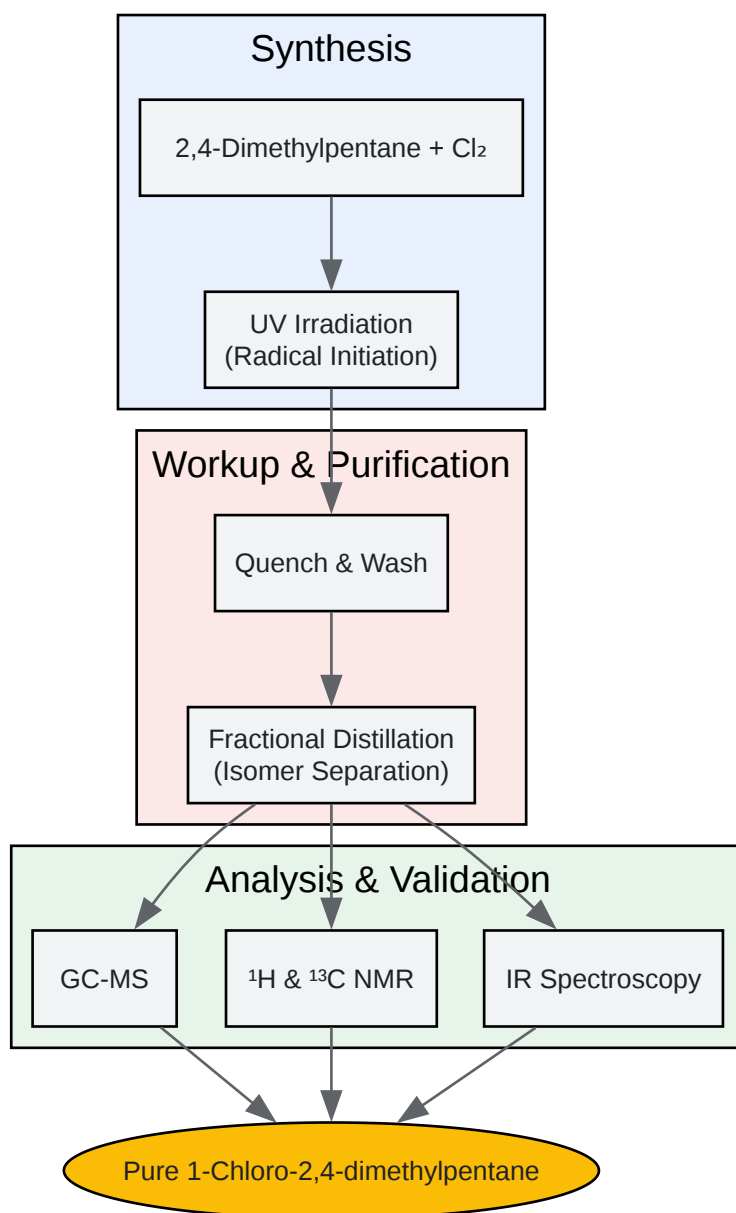
- Molecular Ion (M⁺): A peak corresponding to the molecular weight (134.65 g/mol) should be observed. A characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a definitive indicator of a single chlorine atom.
- Fragmentation: Common fragmentation would involve the loss of a chlorine radical (•Cl) or hydrogen chloride (HCl), as well as cleavage of the carbon chain.

Synthesis and Verification Workflow

A reliable method for preparing **1-Chloro-2,4-dimethylpentane** is through the free-radical monochlorination of its parent alkane, 2,4-dimethylpentane.[6] This reaction, however, is not perfectly selective and will produce a mixture of constitutional isomers (1-chloro-, 2-chloro-, and 3-chloro-2,4-dimethylpentane). Therefore, a robust purification and validation protocol is paramount.

Experimental Protocol: Synthesis and Purification

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a gas inlet, combine 2,4-dimethylpentane with a suitable solvent like carbon tetrachloride.
- **Initiation:** While irradiating the mixture with a UV lamp (to initiate radical formation), bubble chlorine gas (Cl_2) through the solution at a controlled rate. Monitor the reaction temperature, maintaining it slightly above room temperature.
- **Workup:** After the reaction is complete (monitored by GC), quench any remaining chlorine. Wash the organic layer with a sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:** The resulting mixture of chlorinated isomers must be separated. Fractional distillation is the method of choice, exploiting the slight differences in boiling points among the isomers.
- **Validation:** Collect the fraction corresponding to the expected boiling point of **1-Chloro-2,4-dimethylpentane**. Confirm its purity and identity using the spectroscopic methods outlined above (GC-MS, NMR, IR).



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and validation of the molecule.

Conclusion

The molecular structure of **1-Chloro-2,4-dimethylpentane** is defined by its specific connectivity, its inherent chirality leading to enantiomeric forms, and its dynamic conformational landscape. A thorough understanding of these features, verified through a combination of spectroscopic techniques, is essential for its application in research and development. The

protocols and analyses presented in this guide provide a framework for the confident synthesis, purification, and characterization of this important halogenated alkane.

References

- PubChem Compound Summary for CID 53793773, **1-Chloro-2,4-dimethylpentane**. National Center for Biotechnology Information. [[Link](#)]
- Chemistry Stack Exchange. (2019). How many products does this reaction yield? [[Link](#)]
- Filo. (2025). Predict how many signals are possible for 1-Chloro-2,4-dimethyl pentane in ^1H -NMR and ^{13}C -NMR spectroscopy respectively? [[Link](#)]
- Chegg. (2021). Solved Radical monochlorination of 2,4-dimethylpentane. [[Link](#)]
- Organic Chemistry 1: An open textbook. (n.d.). 3.7. Conformational analysis. LibreTexts. [[Link](#)]
- YouTube. (2019). Conformational analysis of 1,2-dichloroethane, 1,2-dibromoethane. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. 1-Chloro-2,4-dimethylpentane | C₇H₁₅Cl | CID 53793773 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. chemistry.stackexchange.com [chemistry.stackexchange.com]
3. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
4. youtube.com [youtube.com]
5. Predict how many signals are possible for 1-Chloro-2,4-dimethyl pentane i.. [askfilo.com]
6. Solved Radical monochlorination of 2,4-dimethylpentane | Chegg.com [chegg.com]

- To cite this document: BenchChem. [Molecular structure of 1-Chloro-2,4-dimethylpentane]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13195033/docs#molecular-structure-of-1-chloro-2-4-dimethylpentane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)